molecular formula C12H16O2 B055109 4-(3,5-Dimethoxyphenyl)-1-butene CAS No. 111540-02-4

4-(3,5-Dimethoxyphenyl)-1-butene

Cat. No. B055109
CAS RN: 111540-02-4
M. Wt: 192.25 g/mol
InChI Key: WJBLDXKATVPHHS-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “4-(3,5-Dimethoxyphenyl)-1-butene”, such as “3,4-Dimethoxyphenethylamine”, are typically aromatic ethers derived from phenethylamine . They are often isolated from plants and can act as metabolites .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions with catalysts like DCC (dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine) or DMAP/EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a phenyl ring with methoxy groups at the 3- and 4-positions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve transformations of the boron moiety, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a molecular weight around 196.20 g/mol, and they may form weak N–H∙∙∙O hydrogen bonding as well as C–H∙∙∙O, and C–H∙∙∙π interactions between neighboring molecules .

Scientific Research Applications

Cancer Research

The compound “4-(3,5-Dimethoxyphenyl)-1-butene” can be used in cancer research. It is related to a series of compounds that have been synthesized and evaluated as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), which is aberrant in various types of cancer . FGFR is a promising target for cancer therapy .

Drug Design and Synthesis

This compound can be used in the design and synthesis of new drugs. For example, it is related to a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives that have been designed, synthesized, and biologically evaluated as potent FGFR inhibitors .

Biological Evaluation

The compound can be used in biological evaluations. It is related to a series of compounds that have been biologically evaluated as potent FGFR inhibitors . These evaluations can help in the development of new drugs and therapies.

Antimicrobial Efficacy

The compound is related to another compound, 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid, which has been evaluated for its antimicrobial efficacy . This suggests that “4-(3,5-Dimethoxyphenyl)-1-butene” could potentially have similar applications.

Antioxidant Property Evaluation

The compound is related to another compound that has been evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay . This suggests that “4-(3,5-Dimethoxyphenyl)-1-butene” could potentially have similar applications.

Molecular Docking

The compound is related to another compound that has been docked into the active site of the MurB protein of Staphylococcus aureus . This suggests that “4-(3,5-Dimethoxyphenyl)-1-butene” could potentially be used in similar molecular docking studies.

Safety And Hazards

The safety data sheet for similar compounds often indicates that they are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-but-3-enyl-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h4,7-9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLDXKATVPHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641220
Record name 1-(But-3-en-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethoxyphenyl)-1-butene

CAS RN

111540-02-4
Record name 1-(But-3-en-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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